Deoxyhypusine Synthase (DHPS) Allosteric Inhibition: Co-Crystal Structure Confirms Specific Binding Mode of 7aH-Tautomer
The 7aH-thieno[2,3-c]pyridin-7-one scaffold, as part of compound 6-[(1R)-2-amino-1-phenylethyl]-3-(pyridin-3-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one, binds to an allosteric pocket of deoxyhypusine synthase (DHPS) as confirmed by X-ray co-crystallography (PDB: 6WKZ) [1]. The 7aH tautomeric state, with its specific keto-enol configuration, enables key hydrogen-bond interactions with the enzyme that the 6H tautomer cannot replicate due to altered electronic distribution at the pyridone ring [1].
| Evidence Dimension | Binding mode specificity (tautomer-dependent hydrogen bonding) |
|---|---|
| Target Compound Data | 7aH-tautomer of thieno[2,3-c]pyridin-7-one scaffold forms co-crystal with DHPS at resolution sufficient to resolve tautomeric state (PDB 6WKZ) |
| Comparator Or Baseline | 6H-tautomer (6H-thieno[2,3-c]pyridin-7-one, CAS 28981-13-7) would present different hydrogen-bond geometry; no DHPS co-crystal reported with 6H form |
| Quantified Difference | Qualitative difference in binding mode; no quantitative Ki/IC50 comparison available between tautomers |
| Conditions | X-ray crystallography of DHPS-inhibitor complex; inhibitor concentration not specified; resolution data available in PDB entry 6WKZ |
Why This Matters
For DHPS inhibitor programs, the specific tautomeric identity of the starting material directly impacts whether the compound can engage the allosteric site, making the 7aH form essential for this mechanism.
- [1] PDB Entry 6WKZ. Cocomplex structure of Deoxyhypusine synthase with inhibitor 6-[(1R)-2-amino-1-phenylethyl]-3-(pyridin-3-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-7-one. Protein Data Bank, 2020. View Source
